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Compound of Interest

Compound Name:
6-fluoro-1H-indazole-3-

carbaldehyde

Cat. No.: B182563 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols and application notes for the use of 6-
fluoro-1H-indazole-3-carbaldehyde, a key building block in the synthesis of biologically active

molecules, particularly in the field of drug discovery.

Introduction
6-fluoro-1H-indazole-3-carbaldehyde is a crucial intermediate in medicinal chemistry. The

indazole scaffold is recognized as a "privileged structure," frequently found in compounds

targeting a variety of biological targets.[1][2] Specifically, functionalization at the 3-position of

the indazole ring has led to the development of numerous kinase inhibitors.[1][3] The aldehyde

group at this position is a versatile handle for a range of chemical transformations, including

condensations, reductive aminations, and the formation of various heterocyclic systems.[1][3]

The presence of a fluorine atom at the 6-position can enhance metabolic stability and binding

affinity of the final compounds.

Physicochemical and Spectroscopic Data
A summary of the key physical and spectroscopic data for 6-fluoro-1H-indazole-3-
carbaldehyde is presented below. This data is essential for the identification and quality

control of the compound.
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Parameter Value Reference

Molecular Formula C₈H₅FN₂O [1]

Molecular Weight 164.14 g/mol [4]

Appearance Yellowish solid [1]

Melting Point 186 °C [1]

¹H NMR (300 MHz, acetone-

d₆)

δ 13.13 (brs, 1H), 10.20 (s,

1H), 8.22 (dd, J = 9.0, 5.0 Hz,

1H), 7.45 (ddd, J = 9.0, 2.0,

0.5 Hz, 1H), 7.20 (ddd, J = 9.5,

9.0, 2.0 Hz, 1H)

[1]

¹³C NMR (75 MHz, acetone-d₆)

δ 187.6, 163.2 (d, J = 244 Hz),

145.2, 142.9 (d, J = 13 Hz),

123.8 (d, J = 11 Hz), 118.5,

114.2 (d, J = 26 Hz), 97.4 (d, J

= 27 Hz)

[1]

IR (neat)

ν = 3142, 1695, 1675, 1633,

1463, 1333, 1149, 862, 807,

727 cm⁻¹

[1]

HRMS (ESI-)

m/z calculated for C₈H₄FN₂O

[M-H]⁻: 163.0308, found:

163.0304

[1]

Experimental Protocols
Protocol 1: Synthesis of 6-fluoro-1H-indazole-3-
carbaldehyde
This protocol details the synthesis of the title compound from 6-fluoro-indole via a nitrosation

reaction, which has been shown to be an efficient method.[1][2]

Workflow for the Synthesis of 6-fluoro-1H-indazole-3-carbaldehyde
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Caption: Workflow for the synthesis of 6-fluoro-1H-indazole-3-carbaldehyde.
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Materials:

6-fluoro-indole

Sodium nitrite (NaNO₂)

Hydrochloric acid (HCl, 2 N aqueous solution)

Dimethylformamide (DMF)

Deionized water

Ethyl acetate (EtOAc)

Brine

Magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Petroleum ether

Procedure:

In a round-bottom flask, prepare a solution of sodium nitrite (8 mmol) in deionized water (4

mL) and DMF (3 mL).

Cool the solution to 0°C in an ice bath.

Slowly add 2 N aqueous HCl (2.7 mmol) to the solution and stir under an inert atmosphere

for 10 minutes.

In a separate flask, dissolve 6-fluoro-indole (2 mmol) in DMF (3 mL).

Add the solution of 6-fluoro-indole to the reaction mixture at 0°C over a period of 2 hours

using a syringe pump.

After the addition is complete, allow the reaction to warm to room temperature and stir for 5

hours.
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Transfer the reaction mixture to a separatory funnel and extract three times with ethyl

acetate.

Combine the organic layers and wash three times with water, followed by a wash with brine.

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under

reduced pressure.

Purify the crude product by column chromatography on silica gel, eluting with a mixture of

petroleum ether and ethyl acetate (8:2) to yield the pure product.

Expected Yield: 84%.[1]

Protocol 2: Application in the Synthesis of a Kinase
Inhibitor Precursor
This protocol describes a representative two-step procedure for the conversion of 6-fluoro-1H-
indazole-3-carbaldehyde into a 3-aminoindazole derivative, a key intermediate for the

synthesis of various kinase inhibitors, such as those targeting FGFR1.[5][6][7]

Workflow for the Synthesis of a Kinase Inhibitor Precursor
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Caption: Two-step conversion of the aldehyde to a 3-aminoindazole.

Step 1: Synthesis of 6-fluoro-1H-indazole-3-carbaldehyde oxime

Materials:

6-fluoro-1H-indazole-3-carbaldehyde
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Hydroxylamine hydrochloride

Sodium acetate

Ethanol

Water

Procedure:

Dissolve 6-fluoro-1H-indazole-3-carbaldehyde (1 mmol) in ethanol (10 mL).

Add a solution of hydroxylamine hydrochloride (1.2 mmol) and sodium acetate (1.5 mmol) in

water (2 mL).

Reflux the mixture for 2 hours.

Cool the reaction mixture to room temperature and add cold water to precipitate the product.

Filter the solid, wash with water, and dry to obtain the oxime.

Step 2: Synthesis of 6-fluoro-1H-indazol-3-amine

Materials:

6-fluoro-1H-indazole-3-carbaldehyde oxime

Zinc dust

Acetic acid

Procedure:

Suspend the oxime (1 mmol) in acetic acid (10 mL).

Add zinc dust (3 mmol) portion-wise while stirring.

Stir the reaction mixture at room temperature for 4-6 hours.
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Filter the reaction mixture to remove excess zinc.

Neutralize the filtrate with a suitable base (e.g., sodium bicarbonate solution) to precipitate

the product.

Filter the solid, wash with water, and dry. The crude product can be further purified by

recrystallization or column chromatography.

Application in Drug Discovery: Targeting the FGFR
Signaling Pathway
Derivatives of 6-fluoro-1H-indazole-3-carbaldehyde are being investigated as potent

inhibitors of Fibroblast Growth Factor Receptors (FGFRs).[5][6][7] The FGFR signaling

pathway plays a critical role in cell proliferation, differentiation, and survival. Its dysregulation is

implicated in various cancers. Indazole-based inhibitors typically bind to the ATP-binding pocket

of the kinase domain of FGFR, preventing its activation and downstream signaling.

FGFR Signaling Pathway and Inhibition

FGFR Signaling Pathway

Mechanism of Inhibition

FGF FGFR Binds RAS Activates RAF MEK ERK
Cell Proliferation,

Survival, Angiogenesis
 Promotes

6-fluoro-indazole
Derivative

 Blocks ATP Binding Site

Click to download full resolution via product page

Caption: Inhibition of the FGFR signaling pathway by an indazole derivative.
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Quantitative Data: Biological Activity of Indazole-
Based FGFR1 Inhibitors
The following table summarizes the in vitro inhibitory activities of several indazole-based

compounds against FGFR1. While these compounds are not directly synthesized from 6-
fluoro-1H-indazole-3-carbaldehyde in the cited literature, they represent the types of potent

molecules that can be accessed from this starting material.

Compound ID Scaffold FGFR1 IC₅₀ (nM) Reference

9d Indazole 15.0 [5]

9u Indazole 3.3 [5]

7n 1H-indazol-3-amine 15.0 [6]

7r 1H-indazol-3-amine 2.9 [6]

These data highlight the potential of the indazole scaffold in developing highly potent kinase

inhibitors. The 6-fluoro substitution is anticipated to further modulate the pharmacological

properties of such compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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